molecular formula C15H22N2O3S2 B3006736 N-methyl-N-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]methanesulfonamide CAS No. 1798543-19-7

N-methyl-N-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]methanesulfonamide

Cat. No.: B3006736
CAS No.: 1798543-19-7
M. Wt: 342.47
InChI Key: HYASLNSBDJKKJG-UHFFFAOYSA-N
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Description

N-methyl-N-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]methanesulfonamide (CAS 1798543-19-7) is a chemical compound with the molecular formula C15H22N2O3S2 and a molecular weight of 342.5 g/mol . Its structure features a 1,4-thiazepane ring, a seven-membered saturated ring containing sulfur and nitrogen, which is a key scaffold in medicinal chemistry . Derivatives of related saturated nitrogen-sulfur heterocycles, such as thiazinanes, are recognized for their diverse biological activities and presence in pharmacologically active compounds . These structures are found in molecules with a range of researched properties, including antimicrobial, anti-inflammatory, and enzyme-inhibiting activities . The specific research applications and mechanism of action for this compound are an area of ongoing investigation, particularly exploring the role of its unique heterocyclic architecture. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-methyl-N-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-16(22(2,19)20)12-15(18)17-9-8-14(21-11-10-17)13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYASLNSBDJKKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC(SCC1)C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]methanesulfonamide typically involves multiple steps. One common method includes the reaction of a thiazepane derivative with a sulfonamide precursor under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization from solvents like ethanol are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H20N2O3S
  • Molecular Weight : 348.5 g/mol
  • CAS Number : 1798543-19-7

The compound features a thiazepane ring and a methanesulfonamide moiety, which contribute to its unique chemical reactivity and biological activity.

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : This compound is being investigated for its potential as a therapeutic agent in treating various diseases. Its structural features allow it to interact with biological targets effectively.
    • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Biological Research
    • Mechanism of Action Studies : The compound's ability to bind to specific receptors or enzymes can alter their activity, providing insights into biochemical pathways. Understanding these interactions is crucial for drug design.
    • Cancer Research : Investigations into its anticancer properties are ongoing, with focus on how it affects cancer cell proliferation and apoptosis.
  • Organic Synthesis
    • Building Block for Complex Molecules : N-methyl-N-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]methanesulfonamide serves as a versatile building block in organic synthesis, enabling the creation of more complex chemical entities.
    • Reagent in Chemical Reactions : It can participate in various chemical reactions such as oxidation and substitution, facilitating the synthesis of diverse compounds.

Mechanism of Action

The mechanism of action of N-methyl-N-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Thiazepan Substituents

A closely related compound, N-methyl-N-(2-oxo-2-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethyl)methanesulfonamide (CAS-related derivative), differs in the substitution pattern of the thiazepan ring. Key comparisons include:

Property Target Compound Pyrrolidinyl-Methyl Analog
Molecular Formula C₁₅H₂₁N₂O₃S₂ C₁₆H₂₈N₃O₃S₂
Molecular Weight 357.47 g/mol 386.54 g/mol
Thiazepan Substituent 7-Phenyl 3-(Pyrrolidin-1-ylmethyl)
Key Functional Groups Methanesulfonamide, ketone, phenyl, thiazepan Methanesulfonamide, ketone, pyrrolidine, thiazepan

The pyrrolidinyl-methyl analog’s additional nitrogen atom and bulkier substituent may enhance solubility in polar solvents compared to the phenyl-substituted target compound.

Comparison with Sulfonamide-Containing Herbicides

Sulfonamide derivatives such as metsulfuron methyl and triflusulfuron methyl () share the methanesulfonamide group but incorporate triazine rings instead of thiazepan systems.

Property Target Compound Metsulfuron Methyl
Core Structure 1,4-Thiazepan 1,3,5-Triazin-2-yl
Functional Groups Methanesulfonamide, ketone, phenyl Methanesulfonamide, triazine, methyl, methoxy
Applications Undocumented (likely medicinal) Herbicide (inhibition of acetolactate synthase in plants)

The triazine-based herbicides exhibit herbicidal activity via enzyme inhibition, while the target compound’s thiazepan core may enable interactions with mammalian targets, such as ion channels or proteases. The ketone group in the target compound could also serve as a reactive site for further derivatization, unlike the stable triazine ring in herbicides .

Table 1. Molecular and Functional Group Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₅H₂₁N₂O₃S₂ 357.47 Methanesulfonamide, ketone, 7-phenyl-thiazepan
Pyrrolidinyl-Methyl Analog C₁₆H₂₈N₃O₃S₂ 386.54 Methanesulfonamide, ketone, pyrrolidinyl-methyl-thiazepan
Metsulfuron Methyl C₁₄H₁₅N₅O₆S 381.36 Methanesulfonamide, triazine, methoxy

Table 2. Spectral Signatures

Compound Type IR νC=O (cm⁻¹) IR νS=O (cm⁻¹) ¹H-NMR (δ, ppm)
Target Compound ~1700 1150–1350 2.5–4.0 (thiazepan), 7.2–7.6 (phenyl)
Triazoles [7–9] () None 1247–1255 7.0–8.5 (aromatic), 10.5–12.0 (NH)

Q & A

Q. Methodological Insight :

  • Use density functional theory (DFT) to model intermediate stability.
  • Apply high-throughput screening for catalysts (e.g., Pd/C for coupling steps).
  • Validate with LC-MS to track byproducts.

How can spectroscopic and chromatographic techniques resolve structural ambiguities in this compound?

Basic Research Question
Structural confirmation requires a combination of:

  • ¹H/¹³C NMR : Assign peaks for the methanesulfonamide group (δ 3.0–3.5 ppm) and the 7-phenyl-thiazepane ring (aromatic protons at δ 7.2–7.8 ppm).
  • FT-IR : Confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ and sulfonamide S=O at ~1350 cm⁻¹.
  • HPLC-PDA : Monitor purity (>98%) using a C18 column with acetonitrile/water gradients .

Advanced Challenge :
Overlapping signals in crowded spectra (e.g., thiazepane protons) can be resolved via 2D NMR (HSQC, HMBC) or X-ray crystallography.

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., sulfonyl chlorides).
  • Waste Disposal : Segregate halogenated byproducts (e.g., from thiazepane synthesis) per EPA guidelines .

Q. Advanced Consideration :

  • Conduct thermal stability tests (DSC/TGA) to assess explosion risks during scale-up.

How can quantum mechanics/molecular mechanics (QM/MM) models elucidate the reaction mechanism of this compound formation?

Advanced Research Question
QM/MM simulations can map the energy landscape of key steps, such as:

  • Nucleophilic Attack : Sulfonamide nitrogen attacking a carbonyl carbon.
  • Ring Closure : Thiazepane formation via intramolecular SN2.
  • Kinetic vs. Thermodynamic Control : Predict dominant pathways under varying temperatures .

Advanced Research Question

  • Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to optimize variables (catalyst loading, pH, temperature).
  • CRDC Classifications : Align with RDF2050112 (reaction fundamentals) and RDF2050108 (process control) for reactor design .

Advanced Research Question

  • LC-HRMS : Detect sub-0.1% impurities (e.g., des-methyl analogs).
  • NMR Cryoprobe : Enhance sensitivity for low-abundance stereoisomers.
  • ICP-MS : Screen for metal catalysts (e.g., Pd, Cu) at ppb levels .

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